2-Cyclohexen-1-one, 3-(phenylamino)-
Overview
Description
2-Cyclohexen-1-one, 3-(phenylamino)- (CHPPA) is a cyclic ketone that has been studied for its potential use in laboratory experiments and scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications.
Scientific Research Applications
Synthesis of Alkaloids
3-Anilinocyclohex-2-en-1-one: serves as a versatile intermediate in the synthesis of indolizidine and quinolizidine alkaloids . These alkaloids are significant due to their biological activities, which include potential therapeutic effects.
Bioactive Compound Development
The compound’s utility extends to the development of other bioactive compounds . Its reactivity allows for the creation of diverse molecules with potential biological applications .
Cardiovascular Disease Treatment
Derivatives of 3-anilinocyclohex-2-en-1-one have been explored for their role in treating cardiovascular diseases. They are particularly relevant in the synthesis of calcium antagonists used in managing heart conditions .
Synthesis of Hexahydroquinolin-5-ones
This compound is used in the synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones . These compounds have a wide range of potential applications, including medicinal chemistry .
Chemical Scaffold for Natural Product Synthesis
As a chemical scaffold, 3-anilinocyclohex-2-en-1-one is instrumental in natural product synthesis. It provides a foundation for constructing complex organic molecules .
Enaminone Chemistry Research
The compound is a subject of research in enaminone chemistry , where it is studied for its properties and reactions to develop new synthetic methodologies .
Tautomerism Studies
3-Anilinocyclohex-2-en-1-one: can undergo tautomerism, making it a subject of interest in studies exploring this chemical phenomenon .
properties
IUPAC Name |
3-anilinocyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-3,5-6,9,13H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONJXTZXFTWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179445 | |
Record name | 2-Cyclohexen-1-one, 3-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 3-(phenylamino)- | |
CAS RN |
24706-50-1 | |
Record name | 3-(Phenylamino)-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24706-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 3-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024706501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24706-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexen-1-one, 3-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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